3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid
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Overview
Description
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is a chemical compound with the molecular formula C7H12F3NO4 and a molecular weight of 231.17 g/mol . It is known for its unique structure, which includes an azetidine ring, a methoxymethyl group, and a trifluoroacetic acid moiety. This compound is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid typically involves the reaction of azetidine derivatives with methoxymethylating agents under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the methoxymethyl group. The resulting intermediate is then treated with trifluoroacetic acid to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid involves its interaction with specific molecular targets. The methoxymethyl group can participate in hydrogen bonding and other interactions, while the trifluoroacetic acid moiety can influence the compound’s acidity and reactivity. These interactions can affect various biochemical pathways and molecular processes .
Comparison with Similar Compounds
Similar Compounds
3-(Methoxymethyl)azetidine: Lacks the trifluoroacetic acid moiety.
3-(Methoxymethyl)azetidin-3-ol: Similar structure but without the trifluoroacetic acid component.
Trifluoroacetic acid derivatives: Compounds with similar trifluoroacetic acid moieties but different core structures.
Uniqueness
3-(Methoxymethyl)azetidin-3-ol trifluoroacetic acid is unique due to the combination of its azetidine ring, methoxymethyl group, and trifluoroacetic acid moiety. This unique structure imparts specific chemical and physical properties, making it valuable for various research applications .
Properties
IUPAC Name |
3-(methoxymethyl)azetidin-3-ol;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.C2HF3O2/c1-8-4-5(7)2-6-3-5;3-2(4,5)1(6)7/h6-7H,2-4H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUXWUIUKLQCVIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1(CNC1)O.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12F3NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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